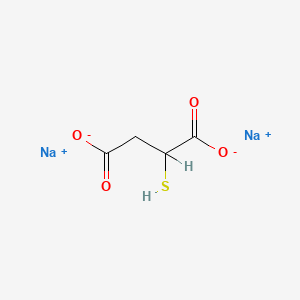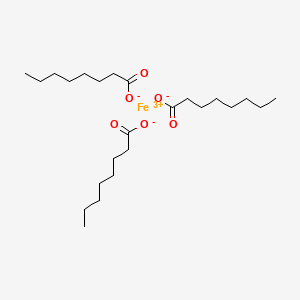
5-(2'-羟乙基)氨基尿嘧啶
描述
5-(2’-Hydroxyethyl)aminouracil is a derivative of uracil, a pyrimidine nucleobase. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and biological research. The presence of the hydroxyethyl group at the 5-position of the uracil ring imparts unique chemical properties to the molecule, making it a valuable subject for scientific investigation.
科学研究应用
5-(2’-Hydroxyethyl)aminouracil has several scientific research applications:
Biology: The compound is used in studies related to DNA and RNA due to its structural similarity to nucleobases.
作用机制
Target of Action
The primary target of 5-(2’-Hydroxyethyl)aminouracil is the Ribonuclease pancreatic . This enzyme plays a crucial role in the degradation of RNA, which is a key process in the regulation of gene expression.
Mode of Action
5-(2’-Hydroxyethyl)aminouracil interacts with its target by binding to the Ribonuclease pancreatic This interaction results in the inhibition of the enzyme, thereby disrupting the degradation of RNA
Biochemical Pathways
The inhibition of Ribonuclease pancreatic by 5-(2’-Hydroxyethyl)aminouracil affects the RNA degradation pathway . This can have downstream effects on gene expression, as the levels of certain RNAs may be altered.
Result of Action
The molecular and cellular effects of 5-(2’-Hydroxyethyl)aminouracil’s action are primarily related to its inhibition of Ribonuclease pancreatic and the subsequent disruption of RNA degradation . This can lead to changes in gene expression, which can have various effects on cellular function.
生化分析
Biochemical Properties
5-(2’-Hydroxyethyl)aminouracil interacts with various enzymes, proteins, and other biomolecules. It forms hydrogen bonds with both amino, carbonyl groups, and ring nitrogens . These interactions play a crucial role in its biochemical reactions .
Cellular Effects
5-(2’-Hydroxyethyl)aminouracil influences cell function by inhibiting the incorporation of guanosine into nucleic acids . It also blocks the mitotic cycle and is widely used as a cell cycle inhibitor .
Molecular Mechanism
At the molecular level, 5-(2’-Hydroxyethyl)aminouracil exerts its effects through binding interactions with biomolecules and changes in gene expression . It binds as a third strand capable of forming a triplex through hydrogen bonding .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(2’-Hydroxyethyl)aminouracil change over time. It has been observed that a partial degree of synchronization for root tip cells of Vicia Fabia in the nuclear stage was obtained by a 24-h treatment with 700 ppm of 5-aminouracil .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2’-Hydroxyethyl)aminouracil typically involves the amination of 5-bromo-3-methyluracil with 2-aminoethanol. This reaction proceeds under mild conditions and yields the desired product with good efficiency . Another method involves the use of diethanolamine, which can produce bis-(2-hydroxyethyl)amine derivatives .
Industrial Production Methods
Industrial production methods for 5-(2’-Hydroxyethyl)aminouracil are not extensively documented. the scalable synthesis of this compound would likely involve optimizing the reaction conditions used in laboratory-scale syntheses to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
5-(2’-Hydroxyethyl)aminouracil undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the uracil ring.
Substitution: The amino group at the 5-position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups at the 5-position.
相似化合物的比较
Similar Compounds
5-Aminouracil: A closely related compound with similar biological activities, including antiviral and anticancer properties.
5-Bromo-3-methyluracil: Used as a precursor in the synthesis of 5-(2’-Hydroxyethyl)aminouracil.
2-Aminoethanol: A reagent used in the synthesis of 5-(2’-Hydroxyethyl)aminouracil.
Uniqueness
The unique feature of 5-(2’-Hydroxyethyl)aminouracil is the presence of the hydroxyethyl group, which imparts distinct chemical properties and enhances its potential applications in various fields. This modification allows for the development of novel materials and therapeutic agents that are not possible with other similar compounds.
属性
IUPAC Name |
5-(2-hydroxyethylamino)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O3/c10-2-1-7-4-3-8-6(12)9-5(4)11/h3,7,10H,1-2H2,(H2,8,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJMYXHKGEGNLED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10970821 | |
| Record name | 5-[(2-Hydroxyethyl)amino]pyrimidine-2,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10970821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55476-33-0 | |
| Record name | NSC38196 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38196 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-[(2-Hydroxyethyl)amino]pyrimidine-2,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10970821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


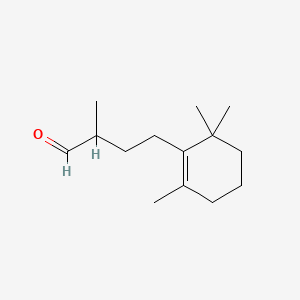
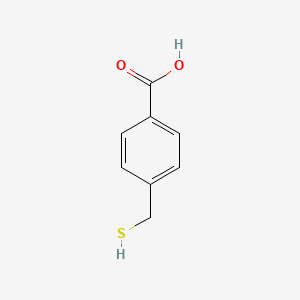
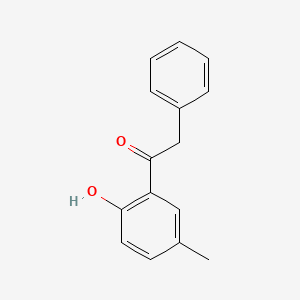


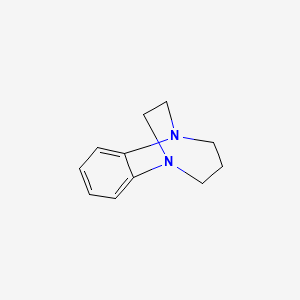
![(19S)-19-ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-10-carbaldehyde](/img/structure/B1617744.png)
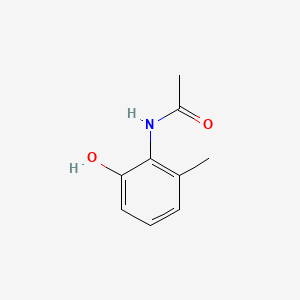


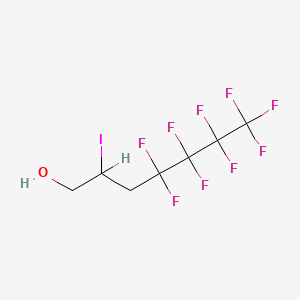
![(17R)-1,17-dimethyl-17-[(2R)-6-methylheptan-2-yl]-15,16-dihydrocyclopenta[a]phenanthrene](/img/structure/B1617755.png)
